
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-7-methoxyquinoline and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and yield of the desired product.
Análisis De Reacciones Químicas
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives. Typical reagents include sodium methoxide and potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that quinoline derivatives, including this compound, have potential therapeutic applications in the treatment of diseases such as malaria and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication and repair.
Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis. This makes it a potential candidate for the development of anticancer drugs.
Comparación Con Compuestos Similares
1-(2-Chloro-7-methoxyquinolin-3-yl)ethanol can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Other quinoline derivatives include 2-chloroquinoline, 7-methoxyquinoline, and 3-ethylquinoline.
Uniqueness: The presence of both chloro and methoxy groups in the compound’s structure imparts unique chemical and biological properties
Propiedades
Fórmula molecular |
C12H12ClNO2 |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
1-(2-chloro-7-methoxyquinolin-3-yl)ethanol |
InChI |
InChI=1S/C12H12ClNO2/c1-7(15)10-5-8-3-4-9(16-2)6-11(8)14-12(10)13/h3-7,15H,1-2H3 |
Clave InChI |
LMIDMAGSHFBQHR-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(N=C2C=C(C=CC2=C1)OC)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


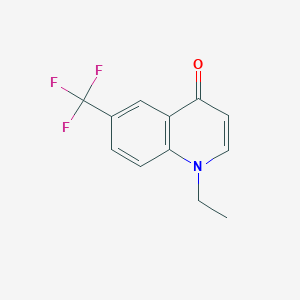
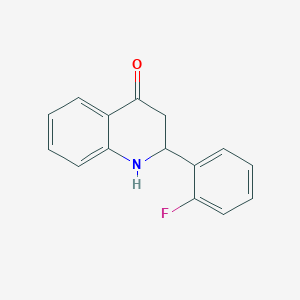
![Hydroxymethyl 5H-indeno[1,2-b]pyridine-5-carboxylate](/img/structure/B11871835.png)
![(1R,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B11871851.png)
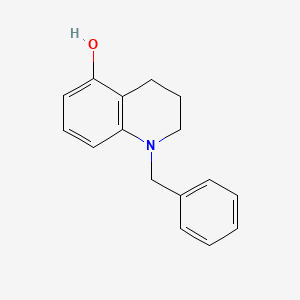


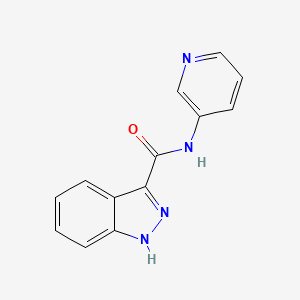


![tert-Butyl (5R)-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11871901.png)
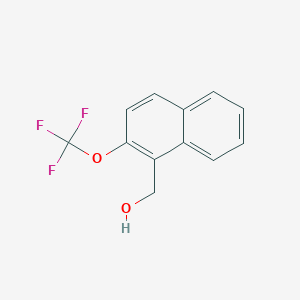
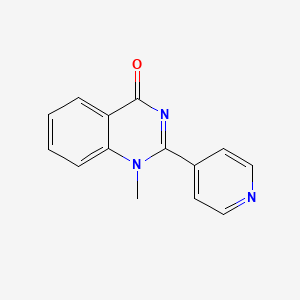
![Methyl 4-oxo-4,5-dihydroimidazo[1,2-A]quinoxaline-8-carboxylate](/img/structure/B11871914.png)
